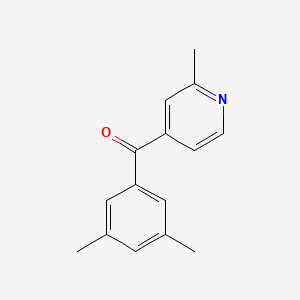

4-(3,5-Dimethylbenzoyl)-2-methylpyridine

Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is (3,5-dimethylphenyl)-(2-methylpyridin-4-yl)methanone, which precisely describes the molecular architecture and connectivity. This systematic name reflects the presence of a methanone functional group connecting a 3,5-dimethylphenyl substituent to a 2-methylpyridin-4-yl moiety. The compound is also known by its common name 4-(3,5-Dimethylbenzoyl)-2-methylpyridine, which emphasizes the benzoyl group attachment at the 4-position of the 2-methylpyridine ring system.

The molecular formula of 4-(3,5-Dimethylbenzoyl)-2-methylpyridine is C₁₅H₁₅NO, indicating the presence of fifteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight has been determined to be 225.28 grams per mole according to multiple sources, with some variations reported as 225.29 grams per mole. This slight discrepancy in reported molecular weight values likely reflects different rounding conventions used by various chemical databases and suppliers.

The Chemical Abstracts Service registry number for this compound is 1187165-64-5, providing a unique identifier for database searches and regulatory purposes. The compound structure can be represented by the Simplified Molecular Input Line Entry System notation: CC1=NC=CC(C(C2=CC(C)=CC(C)=C2)=O)=C1, which describes the complete connectivity pattern of all atoms within the molecule. This representation facilitates computational analysis and database searching while providing an unambiguous description of the molecular structure.

Crystallographic Studies and Stereochemical Features

While specific crystallographic data for 4-(3,5-Dimethylbenzoyl)-2-methylpyridine is not directly available in the search results, related studies on similar benzoylpyridine compounds provide valuable insights into the expected structural characteristics. Research on rhenium complexes containing substituted pyridine derivatives has revealed important information about the coordination geometry and intermolecular interactions of these heterocyclic systems. These studies demonstrate that pyridine-containing ligands typically adopt specific conformations that optimize both intramolecular stability and intermolecular packing arrangements.

The stereochemical features of 4-(3,5-Dimethylbenzoyl)-2-methylpyridine are primarily determined by the planar nature of both the pyridine and benzene ring systems, connected through the carbonyl linkage. The methanone bridge allows for rotational freedom around the carbon-carbon bond connecting the two aromatic systems, resulting in potential conformational isomers. The 3,5-dimethyl substitution pattern on the phenyl ring creates a symmetric arrangement that influences the overall molecular geometry and may affect crystal packing through steric interactions.

Crystallographic studies of related compounds, such as those involving polymorphic forms of metal complexes with similar pyridine ligands, have shown that hydrogen bonding patterns play crucial roles in determining crystal structures. In the case of 4-(3,5-Dimethylbenzoyl)-2-methylpyridine, potential hydrogen bonding interactions may occur between the carbonyl oxygen and hydrogen atoms from neighboring molecules, leading to specific packing arrangements in the solid state. The methyl substituents on both ring systems may also participate in weak van der Waals interactions that contribute to crystal stability.

The molecular conformation of 4-(3,5-Dimethylbenzoyl)-2-methylpyridine is expected to be influenced by the electronic properties of both aromatic rings and the electron-withdrawing nature of the carbonyl group. The pyridine nitrogen atom introduces additional electronic effects that may influence the preferred conformational arrangements and intermolecular interactions in crystalline forms. Understanding these stereochemical features is essential for predicting the physical properties and potential applications of this compound in various chemical contexts.

Comparative Analysis with Related Benzoylpyridine Derivatives

The structural landscape of benzoylpyridine derivatives encompasses numerous closely related compounds that differ in their substitution patterns and regioisomeric arrangements. Comparative analysis reveals significant structural diversity within this chemical family, with variations in methyl group positions and benzoyl substitution patterns leading to distinct molecular properties. The compound 4-(3,4-Dimethylbenzoyl)-2-methylpyridine represents a closely related analog where the dimethyl substitution occurs at the 3,4-positions instead of the 3,5-positions. This structural modification results in an asymmetric substitution pattern that may influence molecular packing and physical properties.

Another important comparative compound is 2-(3,5-Dimethylbenzoyl)-4-methylpyridine, which maintains the same dimethyl substitution pattern on the benzoyl group but features the methyl substituent at the 4-position of the pyridine ring rather than the 2-position. This regioisomeric difference significantly alters the molecular geometry and potential coordination behavior, as the nitrogen atom and methyl group occupy different relative positions. The molecular weight remains identical at 225.28 grams per mole, but the spatial arrangement of functional groups creates distinct chemical environments.

The series of compounds including 2-(3,4-Dimethylbenzoyl)-4-methylpyridine, 2-(3,4-Dimethylbenzoyl)-5-methylpyridine, and 2-(3,4-Dimethylbenzoyl)-6-methylpyridine demonstrate the systematic variation possible within this structural framework. Each of these compounds shares the same molecular formula C₁₅H₁₅NO and similar molecular weights, but the different positions of the methyl group on the pyridine ring create unique spatial arrangements and electronic environments. These structural variations provide insights into structure-activity relationships and help define the boundaries of chemical space occupied by this compound family.

| Compound | Benzoyl Substitution | Pyridine Substitution | Molecular Weight (g/mol) | Chemical Abstracts Service Number |

|---|---|---|---|---|

| 4-(3,5-Dimethylbenzoyl)-2-methylpyridine | 3,5-dimethyl | 2-methyl | 225.28-225.29 | 1187165-64-5 |

| 4-(3,4-Dimethylbenzoyl)-2-methylpyridine | 3,4-dimethyl | 2-methyl | 225.28 | 1187169-77-2 |

| 2-(3,5-Dimethylbenzoyl)-4-methylpyridine | 3,5-dimethyl | 4-methyl | 225.28 | 1187166-88-6 |

| 2-(3,4-Dimethylbenzoyl)-4-methylpyridine | 3,4-dimethyl | 4-methyl | 225.28 | 1187165-63-4 |

| 2-(3,4-Dimethylbenzoyl)-5-methylpyridine | 3,4-dimethyl | 5-methyl | 225.28 | 1187163-70-7 |

The comparative analysis extends to compounds with single methyl substitutions, such as 4-(3-Methylbenzoyl)-2-methylpyridine, which has a molecular weight of 199.25 grams per mole due to the absence of one methyl group. This structural simplification provides insights into the contribution of individual methyl substituents to overall molecular properties and behavior. The systematic comparison of these related structures reveals how incremental structural modifications can be used to fine-tune molecular properties within the benzoylpyridine framework.

Understanding the structural relationships between these compounds is crucial for predicting their relative stabilities, reactivity patterns, and potential applications. The variations in substitution patterns create different electronic environments that may influence coordination chemistry, intermolecular interactions, and physical properties. This comparative framework provides a foundation for rational design of new benzoylpyridine derivatives with tailored properties for specific applications in chemical research and development.

Properties

IUPAC Name |

(3,5-dimethylphenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-6-11(2)8-14(7-10)15(17)13-4-5-16-12(3)9-13/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQFRHFWTFAPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC(=NC=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801225625 | |

| Record name | (3,5-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-64-5 | |

| Record name | (3,5-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylbenzoyl)-2-methylpyridine typically involves the reaction of 3,5-dimethylbenzoyl chloride with 2-methylpyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 4-(3,5-Dimethylbenzoyl)-2-methylpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the benzoyl group or the pyridine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoyl or pyridine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzoyl or pyridine rings.

Scientific Research Applications

4-(3,5-Dimethylbenzoyl)-2-methylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylbenzoyl)-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and pyridine moieties can participate in binding interactions, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with 4-(3,5-Dicarboxylphenyl)-2-methylpyridine (H₂L)

The ligand 4-(3,5-dicarboxylphenyl)-2-methylpyridine (H₂L) shares the same pyridine core and 2-methyl substitution as the target compound but replaces the dimethylbenzoyl group with a dicarboxylphenyl moiety. Key differences include:

- Coordination Capacity : The carboxylate groups in H₂L enable robust metal coordination, facilitating the synthesis of Zn(II), Co(II), Ni(II), and Mn(II) coordination polymers . In contrast, the benzoyl group in 4-(3,5-dimethylbenzoyl)-2-methylpyridine lacks ionizable protons, likely reducing its ability to form stable metal complexes.

- Applications: H₂L-based CPs exhibit structural diversity and porosity for gas storage (e.g., H₂, CH₄, CO₂) , whereas the dimethylbenzoyl analog’s hydrophobic substituents might favor applications in non-polar environments or organic synthesis.

Comparison with 2-(3,5-Dimethylbenzoyl)pyridine

This positional isomer shifts the benzoyl group to the pyridine’s 2-position. Structural differences lead to distinct properties:

- Steric and Electronic Effects : The 4-position benzoyl group in the target compound allows for linear extension in coordination geometries, whereas the 2-position substitution may impose steric hindrance, limiting metal-ligand bond flexibility .

- Synthetic Utility : The 2-substituted isomer is listed as a commercially available product (95% purity) , suggesting its use as a building block in organic synthesis. The target compound’s discontinued status (as per ) may hinder its accessibility for research.

Comparison with UiO-type MOF Ligands (e.g., bpdc)

The UiO-type MOF ligand 2,2'-bipyridine-5,5'-dicarboxylate (bpdc) shares carboxylate functionalities but differs in backbone structure. Key contrasts include:

- Porosity and Gas Storage: bpdc-based MOFs exhibit high H₂, CH₄, and CO₂ storage capacities due to their rigid, porous frameworks . The dimethylbenzoyl analog’s non-coordinating groups and bulkier substituents may reduce porosity but enhance stability in hydrophobic matrices.

- Thermal and Chemical Stability : Benzoyl-substituted ligands could offer improved thermal stability compared to carboxylate-based systems, though this requires experimental validation.

Data Table: Comparative Analysis of Key Compounds

Research Implications and Limitations

- Synthetic Challenges : The discontinued status of 4-(3,5-dimethylbenzoyl)-2-methylpyridine may necessitate in-house synthesis for further studies, unlike its commercially available analogs .

- Coordination Chemistry : While H₂L and bpdc excel in forming porous frameworks, the target compound’s benzoyl group may require functionalization (e.g., introducing coordinating side chains) to enhance metal-binding efficacy.

- Material Design: The hydrophobic nature of the dimethylbenzoyl group could be exploited in designing CPs for selective adsorption of organic pollutants or catalysis in non-aqueous media.

Biological Activity

4-(3,5-Dimethylbenzoyl)-2-methylpyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(3,5-Dimethylbenzoyl)-2-methylpyridine is C₁₅H₁₅NO, with a molecular weight of approximately 225.29 g/mol. The compound features a pyridine ring substituted with a benzoyl group and two methyl groups at the 3 and 5 positions of the benzoyl moiety. This structural configuration enhances its reactivity and potential interactions with biological targets.

The biological activity of 4-(3,5-Dimethylbenzoyl)-2-methylpyridine is attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The benzoyl group can form hydrogen bonds with biological macromolecules.

- π-π Interactions : The pyridine ring can participate in π-π interactions, modulating the activity of enzymes or receptors.

These interactions may lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.

Antimicrobial Properties

Research has indicated that 4-(3,5-Dimethylbenzoyl)-2-methylpyridine exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce cytotoxicity in several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the inhibition of tubulin polymerization, which disrupts cell division and leads to apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition |

| Escherichia coli | Growth inhibition | |

| Anticancer | A549 (lung cancer) | Induction of apoptosis |

| HeLa (cervical cancer) | Inhibition of tubulin polymerization |

Case Studies

-

Antimicrobial Efficacy Study :

A study focusing on the antimicrobial efficacy of 4-(3,5-Dimethylbenzoyl)-2-methylpyridine reported an IC50 value indicating significant inhibitory concentration against both Gram-positive and Gram-negative bacteria. The results suggest potential applications in developing new antimicrobial agents. -

Cytotoxicity Assessment :

In a cytotoxicity assessment involving A549 and HeLa cell lines, the compound exhibited moderate cytotoxic effects at concentrations below 20 µM. The study utilized flow cytometry to analyze cell viability post-treatment, confirming the mechanism related to apoptosis induction through tubulin disruption .

Future Directions

The promising biological activities exhibited by 4-(3,5-Dimethylbenzoyl)-2-methylpyridine warrant further investigation into its structure-activity relationship (SAR). Future research should focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the specific molecular pathways affected by the compound.

- Formulation Development : To enhance bioavailability and target delivery in clinical applications.

Q & A

Q. What are the established synthetic routes for 4-(3,5-Dimethylbenzoyl)-2-methylpyridine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of pyridine derivatives often employs nucleophilic substitution or Friedel-Crafts acylation. For example, analogous compounds like 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde are synthesized via multi-step reactions involving heating (e.g., 80°C for 2 hours in dichloromethane with NaOH) . Continuous flow chemistry, as demonstrated for 2-methylpyridines, can enhance efficiency and yield (Table 1) .

Q. Table 1: α-Methylation Yields in Flow Synthesis (Adapted from )

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 4 | 3,5-Dimethylpyridine | 2,3,5-Trimethylpyridine | 90 |

| 6 | 3-Phenylpyridine | 2-Methyl-3-phenylpyridine | 96 |

Key Considerations:

- Catalyst Selection: Use Lewis acids (e.g., AlCl₃) for acylation.

- Temperature Control: Optimize to avoid side reactions (e.g., 80–120°C).

- Purification: Column chromatography or recrystallization for isolating the target compound.

Q. How can researchers characterize the structure of 4-(3,5-Dimethylbenzoyl)-2-methylpyridine?

Methodological Answer:

Q. What safety protocols are recommended for handling 4-(3,5-Dimethylbenzoyl)-2-methylpyridine?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers.

- Waste Disposal: Neutralize acidic/basic residues before disposal. Follow institutional guidelines for hazardous waste .

- Toxicity Data: Note that chronic toxicity data may be unavailable; conduct preliminary ecotoxicity assays (e.g., Daphnia magna tests) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for 4-(3,5-Dimethylbenzoyl)-2-methylpyridine?

Methodological Answer:

- Cross-Validation: Compare NMR data with computational predictions (DFT calculations for chemical shifts).

- Crystallographic Refinement: Use SHELXL to resolve ambiguities in electron density maps, especially for substituent positioning .

- Isotopic Labeling: Synthesize deuterated analogs to confirm peak assignments in complex spectra.

Q. What strategies optimize the regioselectivity of benzoylation in 2-methylpyridine derivatives?

Methodological Answer:

- Directing Groups: Introduce electron-donating groups (e.g., -OCH₃) at the 3,5-positions to enhance para-selectivity during Friedel-Crafts acylation .

- Catalytic Systems: Test Brønsted acid catalysts (e.g., H₂SO₄) versus Lewis acids (e.g., FeCl₃) to modulate reactivity.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may improve solubility and reaction homogeneity.

Q. How can computational modeling predict the electronic properties of 4-(3,5-Dimethylbenzoyl)-2-methylpyridine?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to compute HOMO-LUMO gaps and electrostatic potential maps. Compare with experimental UV-Vis spectra.

- Molecular Dynamics (MD): Simulate solvent interactions to assess stability in aqueous/organic matrices.

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide pharmacological studies.

Q. What methodologies assess the environmental impact of 4-(3,5-Dimethylbenzoyl)-2-methylpyridine?

Methodological Answer:

- Biodegradation Assays: Use OECD 301B (Ready Biodegradability) to test microbial breakdown in water/soil .

- Ecotoxicity Screening: Conduct algal growth inhibition (OECD 201) and Daphnia acute toxicity tests (OECD 202) .

- PBT Assessment: Calculate persistence (P), bioaccumulation (B), and toxicity (T) indices using EPI Suite or QSAR models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.